molecular formula C13H17Cl2NO4S B12188748 4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B12188748
M. Wt: 354.2 g/mol
InChI Key: PEDGVPYLTPUEGF-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with a 3,4-dichloro-2-methoxybenzenesulfonyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfonamides or alcohol derivatives.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-methoxybenzenesulfonyl chloride
  • 2,6-Dimethylmorpholine
  • 4-(3,4-Dichlorophenylsulfonyl)-2,6-dimethylmorpholine

Uniqueness

4-(3,4-Dichloro-2-methoxybenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the presence of both the morpholine ring and the 3,4-dichloro-2-methoxybenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17Cl2NO4S

Molecular Weight

354.2 g/mol

IUPAC Name

4-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H17Cl2NO4S/c1-8-6-16(7-9(2)20-8)21(17,18)11-5-4-10(14)12(15)13(11)19-3/h4-5,8-9H,6-7H2,1-3H3

InChI Key

PEDGVPYLTPUEGF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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